molecular formula C12H14N2O3 B13513696 (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide

Cat. No.: B13513696
M. Wt: 234.25 g/mol
InChI Key: FSZYBIFIACXSAG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide is a chiral organic compound with the molecular formula C12H14N2O3. This synthetic carboxamide features a tetrahydrofuran (oxolane) ring in the (2S) configuration, connected via a carboxamide linker to a 4-carbamoylphenyl group. This specific stereochemistry can be critical for its interaction with biological targets. Research indicates this compound serves as a key chemical scaffold in medicinal chemistry, particularly in the design and development of potential protease inhibitors. A notable research presentation, "Designing Potential Inhibitors of SARS-CoV-2’s Main Protease from (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide," highlights its application as a starting point for creating molecules that target the main protease (Mpro) of the SARS-CoV-2 virus, which is essential for viral replication . The compound's structure, which includes hydrogen bond donor and acceptor groups, makes it a versatile intermediate for constructing more complex molecules aimed at modulating enzyme activity. It is intended for use in non-clinical research, such as hit-to-lead optimization, structural biology studies, and investigating structure-activity relationships (SAR). This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c13-11(15)8-3-5-9(6-4-8)14-12(16)10-2-1-7-17-10/h3-6,10H,1-2,7H2,(H2,13,15)(H,14,16)/t10-/m0/s1

InChI Key

FSZYBIFIACXSAG-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](OC1)C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Biological Activity

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide is C12H14N2O3, with a molecular weight of 234.25 g/mol. The compound features a unique oxolane ring structure combined with a carbamoylphenyl group, contributing to its distinct chemical behavior and biological properties.

Biological Activity Overview

Preliminary studies suggest that (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide exhibits promising biological activities, particularly as an inhibitor of viral replication. Notably, it has been identified as a fragment in the design of inhibitors targeting the main protease of SARS-CoV-2, the virus responsible for COVID-19.

Key Findings:

  • Inhibition of SARS-CoV-2 Protease : The compound has been reported to inhibit the main protease of SARS-CoV-2, which is crucial for the virus's replication cycle. Through fragment-based drug discovery, modifications to (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide led to the identification of several novel inhibitors .
  • Structure-Activity Relationship (SAR) : Variations in the structure of this compound have shown significant effects on its inhibitory potency against viral targets. For example, alterations in substituents can enhance binding affinity and specificity towards the protease .

The mechanism by which (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide exerts its biological effects involves interactions with specific molecular targets. The compound's structure allows it to form hydrogen bonds and other interactions with active sites on proteins, influencing their activity.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
Inhibition of SARS-CoV-2Main ProteaseNot Specified
Apoptosis InductionHuman Colorectal CellsEC50: 270 nM
Tumor Growth InhibitionXenograft Mouse Model63% inhibition

Case Studies

  • SARS-CoV-2 Inhibition :
    • A study focused on modifying (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide to create more potent inhibitors against SARS-CoV-2. Four candidate inhibitors were selected for further evaluation based on their predicted pharmacokinetic properties .
  • Anticancer Potential :
    • Research involving similar compounds has indicated that derivatives can act as apoptosis inducers in cancer cells. For instance, a related compound demonstrated significant tumor growth inhibition in a mouse model, highlighting the potential for therapeutic applications in oncology .

Scientific Research Applications

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14N2O3C_{12}H_{14}N_{2}O_{3}. It combines a unique oxolane ring structure with a carbamoylphenyl group, giving it distinct chemical behavior and potential applications. The compound features a chiral center at the oxolane position, which contributes to its stereochemical properties and biological activity.

Potential Applications

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide has several potential applications, especially in pharmaceutical development, due to its promising biological activity.

Pharmaceutical Development

  • SARS-CoV-2 Inhibitor Design: (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide is a known inhibitor of the main protease of SARS-CoV-2 . By altering the structure of this fragment, researchers designed 1389 compounds and selected four potential new inhibitors for further evaluation . Inhibitors (3) and (4) were the most likely candidates for potential research in the future . Inhibitor (4) was the more favorable choice because inhibitor (3) lacks the ability to be effectively absorbed by the human body .
  • General Application: Its biological activity makes it suitable for pharmaceutical development. The compound's versatility in synthetic organic chemistry makes it useful in the development of pharmaceuticals.

Comparison with Similar Compounds

Structural Analogs with Oxolane-2-Carboxamide Core

The oxolane-2-carboxamide scaffold is versatile, with modifications to the aryl or piperidine groups dictating pharmacological activity. Key analogs include:

Compound Name Substituents/Modifications Key Properties Application Reference
Tetrahydrofuranylfentanyl N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide μ-opioid receptor agonist Controlled analgesic (Schedule I)
N-(2-Bromo-4-methylphenyl)oxolane-2-carboxamide Bromo and methyl groups on phenyl ring Molecular weight: 284.15 g/mol Intermediate in organic synthesis
N-[4-Amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide Trifluoromethyl and amino groups on phenyl ring Enhanced lipophilicity (logP ~2.1) Potential kinase inhibitor
rac-(2R,5S)-N-(4-Aminocyclohexyl)-5-benzyl-N-methyl oxolane-2-carboxamide Benzyl and methylamino groups Hydrochloride salt for solubility Fragment-based drug discovery

Key Observations :

  • Pharmacological Divergence : Despite sharing the oxolane-2-carboxamide core, analogs exhibit varied bioactivities. Tetrahydrofuranylfentanyl’s piperidine-phenylethyl moiety confers opioid activity, while the target compound’s carbamoylphenyl group enables antiviral targeting .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability, whereas polar groups (e.g., carbamoyl in the target compound) optimize H-bonding with proteins .

Binding Mechanisms and Efficiency

The target compound’s binding to COVID-19 M<sup>pro</sup> involves:

  • H-bonding : 2.31 Å and 2.03 Å interactions between the oxolane carbonyl and 105Arg/183Gly .
  • Hydrophobic interactions : 3.87 Å and 3.20 Å contacts between the phenyl ring and 134Phe .

In contrast:

  • Tetrahydrofuranylfentanyl : Binds μ-opioid receptors via the piperidine N-phenyl group and hydrophobic pockets accommodating the phenylethyl chain .
  • N-(4-Sulfamoylphenyl) Chromene Carboxamide () : Sulfamoyl group forms stronger H-bonds (e.g., with serine proteases) but lacks the carbamoyl group’s balance of polarity and steric bulk .

Preparation Methods

Starting Materials and Functional Group Considerations

Activation and Coupling Strategies

Commonly employed coupling reagents for amide bond formation include:

The coupling typically proceeds under mild conditions to preserve the stereochemistry at the 2-position of the oxolane ring.

Protection and Deprotection Steps

  • The amine group on 4-aminobenzamide can be protected using Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) groups if necessary to avoid side reactions.
  • After coupling, the protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid for Boc).

Representative Synthetic Scheme

Step Reagents/Conditions Outcome
1 (2S)-Oxolane-2-carboxylic acid + EDC/HOBt + 4-aminobenzamide Formation of amide bond yielding intermediate
2 Purification (e.g., recrystallization, chromatography) Isolation of pure (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide
3 Optional: Protection/deprotection as needed Management of functional group compatibility

Analytical and Purification Methods

Research and Literature Insights

  • The compound is related structurally to furan-carboxamide derivatives, which have been synthesized via nucleophilic substitution of activated carboxylic acid derivatives with nitrogen-containing nucleophiles.
  • Amide bond formation using carbodiimide-mediated coupling is a standard and efficient method for such compounds, as demonstrated in related indole-2-carboxamide syntheses.
  • Maintaining stereochemical integrity during synthesis is critical, often achieved by mild reaction conditions and careful choice of coupling reagents.

Summary Table of Preparation Methods

Methodology Reagents/Conditions Advantages Limitations
Carbodiimide-mediated coupling (EDC/HOBt) EDC, HOBt, 4-aminobenzamide, mild solvents (e.g., dichloromethane) Mild conditions, good yields, stereochemistry preserved Possible side reactions, need for purification
Acid chloride intermediate Thionyl chloride or oxalyl chloride to form acid chloride, then amine coupling High reactivity, fast coupling Harsh reagents, possible racemization
Protected amine coupling Boc or Cbz protection of amine, coupling, then deprotection Avoids side reactions, better selectivity Additional steps, longer synthesis time

Q & A

Q. What are the optimal synthetic routes for preparing (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling oxolane-2-carboxylic acid derivatives with 4-carbamoylaniline. A common approach uses oxolane-2-carbonyl chloride (generated via thionyl chloride treatment of the carboxylic acid) reacted with 4-carbamoylaniline in dichloromethane or THF, with a base like triethylamine to neutralize HCl . Reaction temperature (0–5°C) minimizes side reactions like carbamate hydrolysis. Alternative routes employ solid-phase coupling agents (e.g., HATU/DIPEA) for higher stereochemical control, critical for retaining the (2S) configuration . Yield optimization (70–85%) requires strict anhydrous conditions and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemical integrity of (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide?

Methodological Answer:

  • 1H/13C NMR : The oxolane ring protons appear as multiplet signals (δ 1.8–2.5 ppm for axial/equatorial protons), while the carboxamide NH resonates as a singlet (~δ 8.2 ppm). Aromatic protons from the 4-carbamoylphenyl group show characteristic doublets (δ 7.5–7.7 ppm) .
  • IR : Strong absorption bands at ~1660 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm carboxamide formation .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (C₁₂H₁₄N₂O₃), with fragmentation patterns verifying the oxolane ring cleavage .

Q. What purification strategies are recommended for isolating (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate and water to remove unreacted aniline or acid byproducts.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1 gradient) effectively separates the product from stereoisomers or dimeric impurities.
  • Recrystallization : Methanol/water mixtures (7:3 v/v) yield crystals suitable for X-ray diffraction to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide with biological targets like Factor Xa or SARS-CoV-2 spike protein?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution crystal structures (PDB: 2J94 for Factor Xa; 6VSB for SARS-CoV-2 spike) identifies key interactions:

  • The oxolane ring engages in hydrophobic interactions with nonpolar enzyme pockets.
  • The carbamoyl group forms hydrogen bonds with residues like Asp189 (Factor Xa) or Asn501 (SARS-CoV-2 spike) .
    MD simulations (GROMACS) over 100 ns assess stability, with RMSD < 2 Å indicating stable binding. Comparative analysis with analogs (e.g., N-(4-nitrophenyl) derivatives) highlights the importance of the carbamoyl group for affinity .

Q. What strategies resolve contradictions in biological activity data for (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide across different assay systems?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites in cell-based vs. cell-free assays, explaining discrepancies in IC₅₀ values .
  • Off-Target Screening : Use proteome-wide affinity chromatography (e.g., KINOMEscan) to identify unintended targets that may confound results .

Q. How do structural modifications (e.g., substituents on the phenyl ring or oxolane stereochemistry) affect the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introducing electron-withdrawing groups (e.g., -NO₂) increases lipophilicity (calculated LogP from 1.2 to 2.8), enhancing blood-brain barrier permeability but reducing aqueous solubility .
  • Metabolic Stability : Methylation of the carbamoyl group reduces CYP3A4-mediated oxidation, as shown in microsomal assays (t₁/₂ increased from 15 to 45 min) .
  • Stereochemical Impact : The (2S) configuration improves target selectivity over (2R) by 10-fold in SPR binding assays, attributed to better geometric fit in chiral binding pockets .

Q. What crystallographic techniques validate the stereochemical configuration and solid-state interactions of (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : SHELXT/XL refine structures to confirm the (2S) configuration. Key metrics: R-factor < 5%, Fo-Fc maps showing no residual electron density .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N-H···O hydrogen bonds between carbamoyl groups) that stabilize crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.